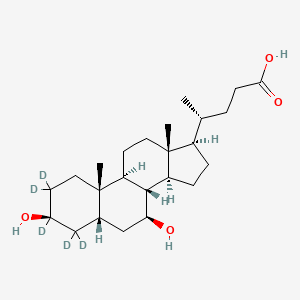

3beta-Ursodeoxycholic Acid-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

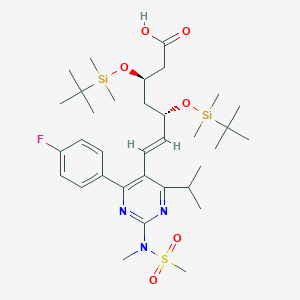

3beta-Ursodeoxycholic Acid-d5: is a deuterated analogue of 3beta-Ursodeoxycholic Acid, which is an impurity of Ursodiol. Ursodiol is used as an anticholelithogenic agent. The molecular formula of this compound is C24H35D5O4, and it has a molecular weight of 397.60. This compound is primarily used in metabolic research, environmental studies, and clinical diagnostics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Electroreduction Method: Ursodeoxycholic acid can be prepared from 7-ketone lithocholic acid by stereoselective electroreduction. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are used as stereoselectivity additives during electroreduction.

Biological Synthesis: Ursodeoxycholic acid can also be synthesized biologically using free-enzyme catalysis or whole-cell synthesis.

Industrial Production Methods: The industrial production of ursodeoxycholic acid is based on the synthesis process outlined by Kanazawa. This involves the reduction of 7-ketolithocholic acid in n-propyl alcohol using metallic sodium, achieving a 14% yield. Other methods include catalytic hydrogenation using Raney nickel as the catalyst and beta-branched alcohols as the solvent, achieving yields of up to 97% .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Ursodeoxycholic acid undergoes reduction reactions, such as the electrochemical stereoselective reduction of 7-ketolithocholic acid.

Oxidation: Ursodeoxycholic acid can be oxidized to form various derivatives.

Substitution: Substitution reactions can occur at different positions on the ursodeoxycholic acid molecule.

Common Reagents and Conditions:

Reduction: Electrochemical reduction using DMSO, DMF, and NMP as additives.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Reduction: Ursodeoxycholic acid is the major product formed from the reduction of 7-ketolithocholic acid.

Oxidation: Oxidized derivatives of ursodeoxycholic acid.

Substitution: Substituted derivatives of ursodeoxycholic acid.

Applications De Recherche Scientifique

Chemistry: 3beta-Ursodeoxycholic Acid-d5 is used as a chemical reference for identification, qualitative, and quantitative detection. It is also used in various types of NMR solvents to study the structure, reaction mechanism, and reaction kinetics of compounds.

Biology: In metabolic research, stable isotope labeling with this compound allows researchers to study metabolic pathways in vivo safely.

Medicine: Ursodeoxycholic acid has been shown to enhance antitumor immunity by degrading TGF-beta, restraining Treg cell differentiation and activation in tumor-bearing mice . It is also used in the treatment of liver diseases, such as primary biliary cirrhosis and primary sclerosing cholangitis .

Industry: this compound is used in environmental studies and clinical diagnostics.

Mécanisme D'action

Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids from the bile acid pool. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . Ursodeoxycholic acid also increases bile acid flow and promotes the secretion of bile acids . In antitumor applications, it phosphorylates TGF-beta at the T282 site via the TGR5-cAMP-PKA axis, causing increased binding of TGF-beta to the carboxyl terminus of Hsc70-interacting protein (CHIP). CHIP ubiquitinates TGF-beta at the K315 site, initiating p62-dependent autophagic sorting and subsequent degradation of TGF-beta .

Comparaison Avec Des Composés Similaires

Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid, used in the treatment of gallstones.

Cholic Acid: A primary bile acid used in the synthesis of ursodeoxycholic acid.

Lithocholic Acid: A secondary bile acid used as a substrate in the synthesis of ursodeoxycholic acid.

Uniqueness: 3beta-Ursodeoxycholic Acid-d5 is unique due to its deuterated nature, which makes it useful in metabolic research and NMR studies. Its ability to enhance antitumor immunity and its use in the treatment of liver diseases further highlight its uniqueness .

Propriétés

Formule moléculaire |

C24H40O4 |

|---|---|

Poids moléculaire |

397.6 g/mol |

Nom IUPAC |

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |

Clé InChI |

RUDATBOHQWOJDD-DYVLGIEGSA-N |

SMILES isomérique |

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)

![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)